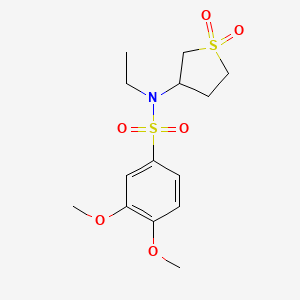

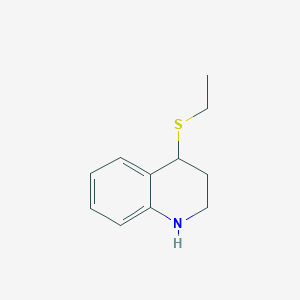

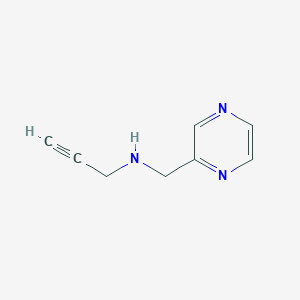

![molecular formula C26H18N6O2S B2562107 N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide CAS No. 895002-36-5](/img/structure/B2562107.png)

N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic systems. The [1,2,4]triazolo[4,3-b]pyridazine moiety is a fused heterocycle that can contribute to the compound's binding affinity and selectivity towards biological targets. The naphthalene-2-sulfonamide group could potentially enhance the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions, starting from simpler sulfonamide scaffolds. For instance, the synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamides as selective NaV1.7 inhibitors involved starting with an acyl sulfonamide and rationalizing that cyclization to form a fused heterocycle would improve properties like lipophilicity . Similarly, the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives began with 4-chloropyridine-3-sulfonamide and involved several steps, including the use of carbamimidothioates and hydrazine hydrate to introduce the 1,2,4-triazole moiety .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings that can interact with biological targets. The [1,2,4]triazolo[4,3-b]pyridazine core is a rigid structure that can provide a stable framework for additional substituents. The presence of a pyridine ring, as seen in related compounds, can offer additional sites for interaction with enzymes or receptors .

Chemical Reactions Analysis

Compounds with similar structures have been synthesized through reactions involving hydrazonoyl chlorides and pyridines, leading to the formation of triazolo-pyridines . The reactivity of such compounds can be further manipulated by introducing different substituents, which can affect the overall yield and the properties of the final product. For example, the reaction of quinoline and isoquinoline with N-(phenylsulfonyl)benzohydrazonoyl chloride resulted in the formation of triazoloquinolines, which could be further aromatized .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide would likely include good lipophilicity due to the presence of the naphthalene sulfonamide group. The compound's metabolic stability could be influenced by the presence of the triazolo-pyridazine core, as seen in related compounds where the design strategy focused on optimizing potency and metabolic stability . Additionally, the antimicrobial activity of similar sulfonamide derivatives has been evaluated, suggesting that the compound may also possess such properties .

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Compounds with structural similarities, particularly those incorporating [1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide motifs, have been synthesized and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates potential applications in agriculture for controlling unwanted plant growth without the need for high dosages, offering an environmentally friendly alternative to traditional herbicides (Moran, 2003).

Anti-asthmatic and Respiratory Disease Treatment

Another area of interest is the development of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides for their potential in treating asthma and other respiratory diseases. Compounds showing potent activity against platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs have been identified, highlighting the therapeutic potential of these chemicals in managing respiratory conditions (Kuwahara et al., 1997).

Insecticidal Agents

Research into sulfonamide-bearing thiazole derivatives has shown significant insecticidal effects against the cotton leafworm, Spodoptera littoralis. These findings suggest the application of such compounds in pest management, providing an effective means to protect crops from pest-related damage while potentially reducing the environmental impact of traditional insecticides (Soliman et al., 2020).

Anticancer Agents

Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety has shown remarkable anticancer effects with reduced toxicity. This research opens avenues for developing new anticancer agents with enhanced efficacy and safety profiles (Wang et al., 2015).

Zukünftige Richtungen

Compounds with similar structures have profound importance in drug design, discovery, and development . Therefore, this compound could potentially be used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Eigenschaften

IUPAC Name |

N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N6O2S/c33-35(34,23-11-10-18-5-1-2-6-19(18)16-23)31-22-9-3-7-20(15-22)24-12-13-25-28-29-26(32(25)30-24)21-8-4-14-27-17-21/h1-17,31H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVMJANPEOZUPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CN=CC=C6)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

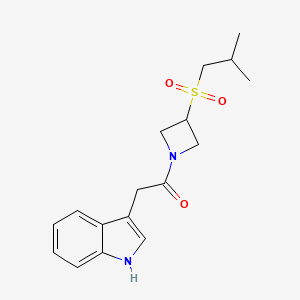

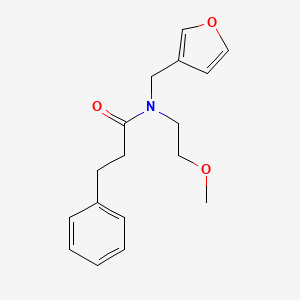

sulfamoyl}benzoic acid](/img/structure/B2562026.png)

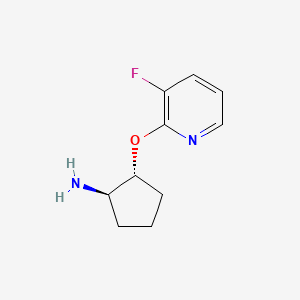

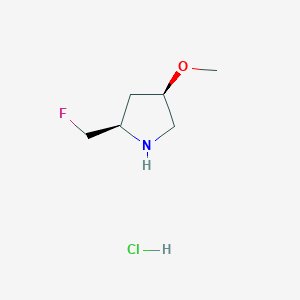

![4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2562027.png)

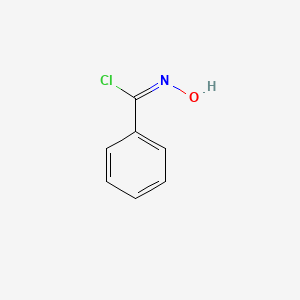

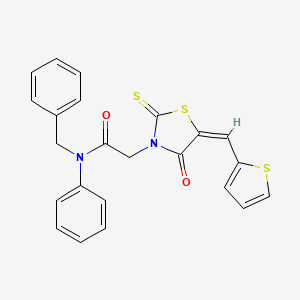

![5-chloro-N-{[2-(cyclopentyloxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2562029.png)

![2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2562033.png)